

# KX2-361 high-content imaging screening

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Kx2-361

CAS No.: 897016-26-1

Cat. No.: S548108

Get Quote

## Introduction to KX2-361

**KX2-361** is a dual-specific inhibitor targeting both **Src kinase signaling** and **tubulin polymerization** [1] [2]. A key feature is its excellent **oral bioavailability** and ability to efficiently cross the blood-brain barrier (BBB), making it a candidate for treating CNS conditions like glioblastoma [1] [3]. It also exhibits a **reversible binding mechanism** to tubulin, which may explain its lower toxicity profile compared to conventional tubulin inhibitors [4].

## Mechanism of Action

**KX2-361** simultaneously inhibits two key cellular targets, as shown in the diagram below.

*Diagram 1: **KX2-361** simultaneously inhibits Src kinase autophosphorylation and tubulin polymerization, disrupting cell proliferation and signaling.*

## Key Quantitative Data on KX2-361 Activity

*Table 1: Summary of In Vitro and Cellular Activity of **KX2-361***

| Assay / Model System                  | Measured Parameter                      | Result / EC <sub>50</sub>     | Context & Significance                                               |
|---------------------------------------|-----------------------------------------|-------------------------------|----------------------------------------------------------------------|
| In Vitro Tubulin Binding [4]          | Dissociation Constant (K <sub>d</sub> ) | 1.26 ± 0.27 μM                | Binds to the colchicine site on β-tubulin with high affinity.        |
| In Vitro Tubulin Polymerization [4]   | Inhibition                              | Sub-micromolar range          | Inhibits polymerization; potency is slightly better than colchicine. |
| HeLa Cells (Cell Cycle) [4]           | G2/M Phase Arrest (EC <sub>50</sub> )   | 53.2 ± 3.73 nM                | Confirms potent cellular tubulin disruption.                         |
| HepG2 Cells (Cell Cycle) [4]          | G2/M Phase Arrest (EC <sub>50</sub> )   | 39.8 ± 4.71 nM                | Similar potent effect in another cell line.                          |
| H460 Cells (Cell Cycle) [4]           | G2/M Phase Arrest (EC <sub>50</sub> )   | 74.6 ± 9.45 nM                | Consistent activity across multiple cancer cell types.               |
| BoNT/A Inhibition (Motor Neurons) [3] | SNAP-25 Cleavage                        | Active in low nanomolar range | Suggests potential for repurposing against botulinum neurotoxin.     |

Table 2: Summary of In Vivo Efficacy of **KX2-361** in a Glioblastoma Model

| Model | Dosing | Key Efficacy Finding | Key Mechanistic Insight |
|-------|--------|----------------------|-------------------------|
|-------|--------|----------------------|-------------------------|

| **Orthotopic GL261 Glioblastoma (Mouse)** [1] [5] | Orally bioavailable | Provides long-term survival. | Efficacy depends on an intact adaptive immune system. |

## Detailed Experimental Protocols

### Protocol 1: Analyzing Microtubule Morphology via Immunofluorescence

This protocol assesses **KX2-361**'s effect on cellular microtubule networks [4].

### Workflow:



Click to download full resolution via product page

Diagram 2: Immunofluorescence workflow to visualize **KX2-361**-induced microtubule disruption.

### Key Steps:

- **Cell Culture:** Seed cells (e.g., HeLa) on glass coverslips in a culture dish and allow to adhere.
- **Compound Treatment:** Treat cells with **KX2-361** (e.g., 30 nM) and controls (e.g., DMSO, paclitaxel, colchicine) for 2-24 hours [4].
- **Fixation and Permeabilization:** Aspirate media, rinse with PBS, and fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in PBS.
- **Immunostaining:** Incubate with a primary anti- $\alpha$ -tubulin antibody, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Use DAPI to counterstain nuclei.
- **Image Acquisition:** Capture high-resolution images using a fluorescence or confocal microscope.
- **Analysis:** Compare **KX2-361**-treated cells to controls. Tubulin depolymerization is indicated by a collapse of the filamentous network into diffuse or punctate staining, similar to the effect of colchicine [4].

## Protocol 2: Assessing Cell Cycle Arrest via Flow Cytometry

This protocol quantifies **KX2-361**-induced G2/M phase arrest [4].

### Workflow:



[Click to download full resolution via product page](#)

*Diagram 3: Flow cytometry workflow to quantify **KX2-361**-induced G2/M cell cycle arrest.*

#### Key Steps:

- **Treatment:** Seed cells (e.g., HeLa, HepG2, H460) and treat with a concentration range of **KX2-361** (e.g., 0 to 100 nM) for 12-24 hours.
- **Cell Harvest:** Trypsinize, wash with PBS, and gently resuspend the cell pellet in cold PBS.
- **Fixation:** Slowly add ice-cold 70% ethanol while vortexing to fix cells. Fix at -20°C for at least 2 hours.
- **DNA Staining:** Pellet fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
- **Flow Cytometry:** Analyze DNA content using a flow cytometer. Collect at least 10,000 events per sample.
- **Data Analysis:** Use software (e.g., ModFit) to determine the percentage of cells in each cell cycle phase (G1, S, G2/M). Plot EC<sub>50</sub> values for G2/M arrest from the concentration-response data [4].

## Protocol 3: In Vivo Efficacy in an Orthotopic Glioblastoma Model

This protocol evaluates the therapeutic potential of **KX2-361** in a mouse glioblastoma model that requires an intact immune system for full efficacy [1] [5].

### Procedure:

- **Model Establishment:** Implant GL261-luciferase murine glioblastoma cells stereotactically into the striatum of syngeneic, immunocompetent C57BL/6 mice.
- **Dosing:** Once tumors are established (confirmed by bioluminescence imaging), initiate oral treatment with **KX2-361** or vehicle control.
- **Monitoring:** Monitor tumor growth regularly via bioluminescence imaging. Record survival times and assess for long-term survivors.
- **Key Control:** To investigate the role of the immune system, repeat the study in immunodeficient mice (e.g., NSG). The absence of long-term survival in this control group confirms the immune-dependent mechanism of action [1].

## Discussion & Conclusion

**KX2-361** is a promising clinical candidate for glioblastoma and other central nervous system malignancies due to its unique dual mechanism and excellent brain penetration [1] [5]. Its reversible binding to tubulin may contribute to a more favorable toxicity profile [4]. Recent research also suggests potential for repurposing **KX2-361** to treat botulinum neurotoxin intoxication, as it inhibits BoNT/A-mediated SNAP-25 cleavage in neuronal cells [3].

Future work should focus on optimizing high-content assays to simultaneously capture Src inhibition (e.g., via phospho-Src immunofluorescence) and cytoskeletal disruption, further elucidating the compound's synergistic mechanisms.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. KX2-361: a novel orally bioavailable small molecule dual Src ... [pubmed.ncbi.nlm.nih.gov]
2. Discovery of Novel Dual Mechanism of Action Src Signaling and... [pubmed.ncbi.nlm.nih.gov]
3. Tirbanibulin ( KX -391) analog 2 - KX inhibits botulinum neurotoxin... 2 361 [open.metu.edu.tr]
4. Reversible binding of the anticancer drug KXO1 ... [pmc.ncbi.nlm.nih.gov]
5. - KX : a novel orally bioavailable small molecule dual Src/tubulin... 2 361 [link.springer.com]

To cite this document: Smolecule. [KX2-361 high-content imaging screening]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548108#kx2-361-high-content-imaging-screening]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com